molecular formula C11H9N3S B2509595 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 701202-41-7

2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2509595
CAS RN: 701202-41-7
M. Wt: 215.27
InChI Key: NMBCDIVQGUULSR-UHFFFAOYSA-N
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Description

“2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their notable photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized using simpler and greener synthetic methodologies . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The synthesis of these compounds has been widely studied, and various synthesis pathways have been developed for their preparation and post-functionalization .


Molecular Structure Analysis

The molecular formula of “2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is C11H9N3S . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied extensively. For instance, the electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Physical And Chemical Properties Analysis

The average mass of “2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is 215.274 Da, and its monoisotopic mass is 215.051712 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including pyrazolo[1,5-a]pyrimidines, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties . They can be used as tools for studying the dynamics of intracellular processes .

Chemosensors

The heteroatoms (B, N, O or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions . This property can be exploited to develop chemosensors .

Organic Light-Emitting Devices

Pyrazolo[1,5-a]pyrimidines have properties that make them suitable for use in organic light-emitting devices . They allow good solid-state emission intensities .

Bio-Macromolecular Interactions

Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been used to study bio-macromolecular interactions .

Anticancer Activity

Pyrimidines have been studied for their anticancer activity . Some derivatives have displayed excellent anticancer activity against cell lines and led to cell death by apoptosis .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on further exploring these applications and developing new synthetic routes for these compounds .

properties

IUPAC Name

2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBCDIVQGUULSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348076
Record name 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

CAS RN

701202-41-7
Record name 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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